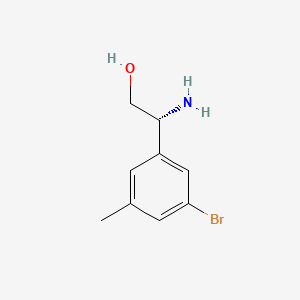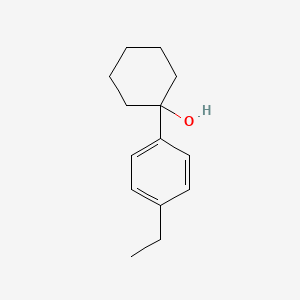
(4-Ethylphenyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a 4-ethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexanone with 4-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: Industrial production of 1-(4-ethylphenyl)cyclohexan-1-ol may involve the catalytic hydrogenation of 4-ethylphenylcyclohexanone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: 1-(4-ethylphenyl)cyclohexanone.
Reduction: 1-(4-ethylphenyl)cyclohexane.
Substitution: 1-(4-ethylphenyl)cyclohexyl chloride or bromide.
Applications De Recherche Scientifique
1-(4-Ethylphenyl)cyclohexan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-ethylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
Cyclohexanol: Similar in structure but lacks the 4-ethylphenyl group.
4-Ethylphenol: Contains the ethylphenyl group but lacks the cyclohexane ring.
1-Phenylcyclohexan-1-ol: Similar structure but with a phenyl group instead of an ethylphenyl group.
Uniqueness: 1-(4-Ethylphenyl)cyclohexan-1-ol is unique due to the presence of both the cyclohexane ring and the 4-ethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-12-6-8-13(9-7-12)14(15)10-4-3-5-11-14/h6-9,15H,2-5,10-11H2,1H3 |
Clé InChI |
CAVRFJRTYOKPCS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2(CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13546972.png)
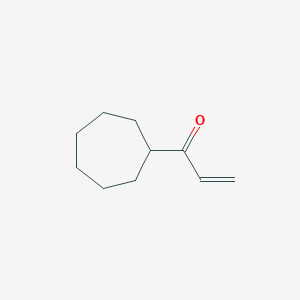
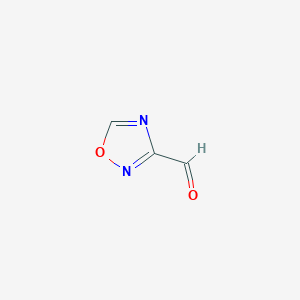
![1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13546995.png)
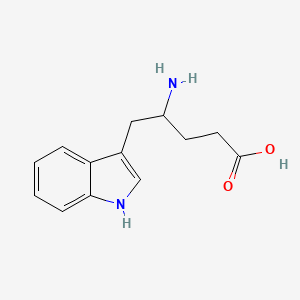
![Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)

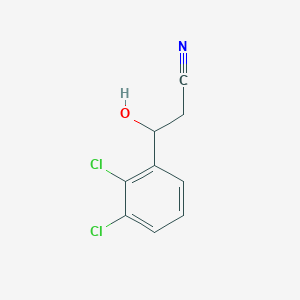
![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
![4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
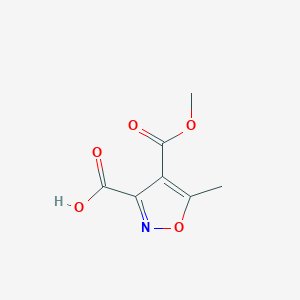
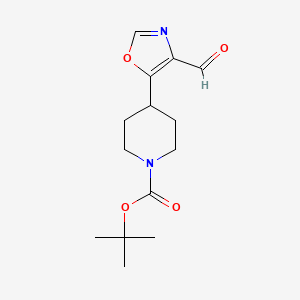
![3-[(Difluoromethyl)sulfanyl]azetidine](/img/structure/B13547051.png)
